molecular formula C₅¹³CH₁₄O₆ B1161189 D-Glucitol-6-13C

D-Glucitol-6-13C

Cat. No.: B1161189
M. Wt: 183.17
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucitol-6-13C, also known as Sorbitol-6-13C, is a stable isotope-labeled derivative of D-glucitol (sorbitol), a sugar alcohol widely used in metabolic studies. The compound is synthesized by replacing the carbon atom at the 6th position with the non-radioactive isotope carbon-13 (13C). This labeling enables precise tracking of metabolic pathways via nuclear magnetic resonance (NMR) or mass spectrometry (MS), particularly in research on diabetes, osmotic stress, and carbohydrate metabolism .

The synthesis of 13C-labeled compounds like this compound involves advanced isotopic enrichment techniques to ensure high purity (>97–99%) and minimal steric interference during labeling, as described in methodologies for 13C-labeled biomolecules . Cambridge Isotope Laboratories (CIL), a leading producer of stable isotope-labeled compounds, emphasizes its application in metabolomics and proteomics for quantitative analysis of complex biological systems .

Properties

Molecular Formula

C₅¹³CH₁₄O₆

Molecular Weight

183.17

Synonyms

D-Sorbitol-6-13C;  Glucarine-6-13C;  Esasorb-6-13C;  Cholaxine-6-13C;  Karion-6-13C;  Sionite-6-13C;  Sionon-6-13C; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: D-Galactitol-6-13C (D-Dulcitol-6-13C)

D-Galactitol-6-13C (CAS: 608-66-2), an isotopologue of galactitol (dulcitol), shares structural similarities with D-Glucitol-6-13C but differs in stereochemistry. While both are hexitols (six-carbon sugar alcohols), galactitol is derived from galactose rather than glucose. This structural distinction leads to divergent metabolic roles:

  • This compound : Used in studies of polyol pathways, particularly in diabetic complications where sorbitol accumulation causes osmotic stress .
  • D-Galactitol-6-13C : Relevant in galactosemia research, as galactitol accumulation due to galactose metabolism defects leads to cataracts and neurological damage .
Parameter This compound D-Galactitol-6-13C
CAS Number Not explicitly listed 608-66-2
Molecular Formula C6H14O6 (13C at position 6) C6H14O6 (13C at position 6)
Primary Application Diabetes, osmotic stress Galactosemia, metabolic disorders
Isotopic Purity 97–99% 97–99%

Isotopologues of D-Glucitol

D-Glucitol derivatives with multiple 13C labels provide enhanced resolution for tracing specific metabolic steps:

  • D-Glucitol-4,5,6-13C3 (TRC-G415811): Labeled at positions 4, 5, and 6, this compound is used for comprehensive tracking of carbon flux in glycolysis and pentose phosphate pathways. Its molecular weight (185.15 g/mol) reflects the additional isotopic mass .
  • D-Glucitol-5,6-13C2 : Ideal for studies focusing on the fate of carbons 5 and 6 during sorbitol dehydrogenase activity .
Parameter This compound D-Glucitol-4,5,6-13C3 D-Glucitol-5,6-13C2
Labeling Positions 6 4, 5, 6 5, 6
Molecular Weight ~185.15 (estimated) 185.15 ~184.14 (estimated)
Application Focus Single-carbon tracing Multi-step pathway analysis Dual-carbon metabolic mapping

Related Precursor: D-Glucose-6-13C

D-Glucose-6-13C (CAS: 106032-62-6), the precursor to this compound, is critical for studying glucose metabolism. In hyperglycemic conditions, glucose is reduced to sorbitol via aldose reductase. The isotopic label at position 6 allows researchers to differentiate between glucose-derived and endogenous sorbitol pools .

Parameter This compound D-Glucose-6-13C
Functional Group Sugar alcohol Aldose monosaccharide
Molecular Formula C6H14O6 (13C at position 6) C5(13C)H12O6
Role in Pathways Osmolyte, polyol pathway end-product Glycolysis substrate, polyol pathway precursor

Key Research Findings

  • Metabolic Flux Analysis : this compound has been used to quantify sorbitol dehydrogenase activity in diabetic rat models, revealing compartment-specific sorbitol accumulation in lens tissues .
  • Multi-Label Advantages : D-Glucitol-4,5,6-13C3 provided higher sensitivity in NMR-based metabolic profiling compared to single-labeled analogs, enabling simultaneous tracking of multiple pathway intermediates .

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